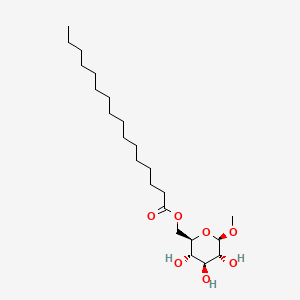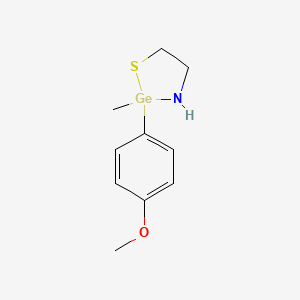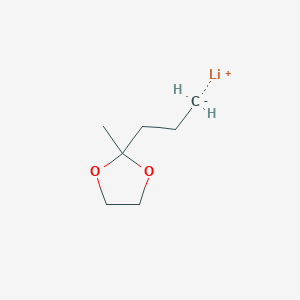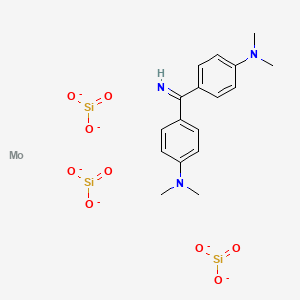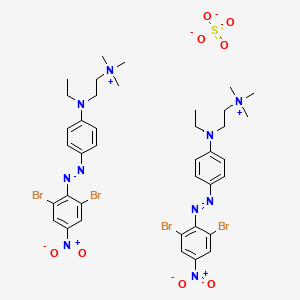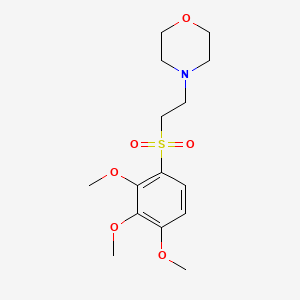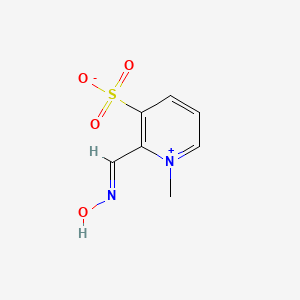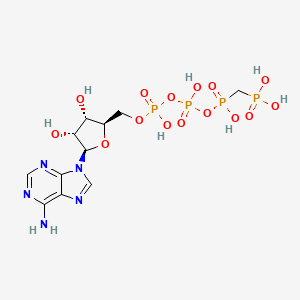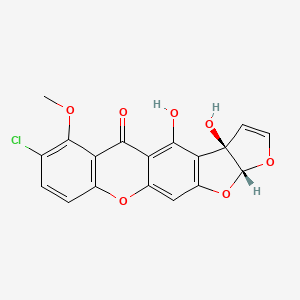
Austocystin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of austocystin G typically involves the cultivation of Aspergillus species under specific conditions that promote the production of this compound. The fungi are grown in a nutrient-rich medium, and the compound is extracted from the culture using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Fermentation tanks are used to cultivate the fungi, and advanced extraction and purification methods are employed to ensure high yield and purity of the compound. Optimization of growth conditions, such as temperature, pH, and nutrient composition, is crucial for maximizing production.
Analyse Des Réactions Chimiques
Types of Reactions: Austocystin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Austocystin G has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound to study the chemical behavior of natural products and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate its effects on cellular processes, such as cell cycle regulation and apoptosis.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. It is also being explored for its potential use in treating fungal infections.
Industry: this compound is used in the development of new pharmaceuticals and as a lead compound for drug discovery programs.
Mécanisme D'action
The mechanism of action of austocystin G involves its interaction with cellular targets, leading to the disruption of critical biological processes. One of the primary targets is the DNA of cancer cells, where this compound induces DNA damage, leading to cell death. This process is mediated by the activation of cytochrome P450 enzymes, particularly CYP2J2, which oxidize the compound and enhance its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Austocystin G is part of a broader family of austocystins, which includes compounds such as austocystin D, austocystin P, and austocystin Q . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Austocystin D: Known for its potent anticancer activity, particularly against colon carcinoma cells.
Austocystin P and Q: Recently discovered analogs with unique structural modifications that may offer new therapeutic potentials.
This compound stands out due to its specific interactions with cytochrome P450 enzymes, which enhance its cytotoxicity and make it a promising candidate for further drug development.
Propriétés
Numéro CAS |
58775-49-8 |
|---|---|
Formule moléculaire |
C18H11ClO7 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
(4R,8R)-17-chloro-2,4-dihydroxy-18-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |
InChI |
InChI=1S/C18H11ClO7/c1-23-16-7(19)2-3-8-12(16)14(20)11-9(25-8)6-10-13(15(11)21)18(22)4-5-24-17(18)26-10/h2-6,17,21-22H,1H3/t17-,18-/m1/s1 |
Clé InChI |
SHQCFFLCIPXBLN-QZTJIDSGSA-N |
SMILES isomérique |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)Cl |
SMILES canonique |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
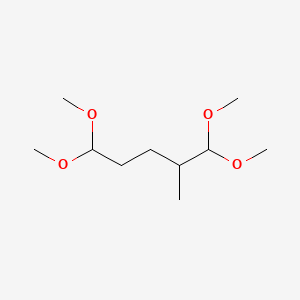
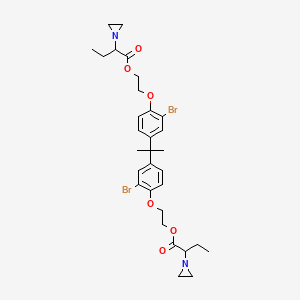
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
